molecular formula C19H20BrNOSi B12592224 Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-36-9

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-

Cat. No.: B12592224
CAS No.: 646029-36-9
M. Wt: 386.4 g/mol
InChI Key: VDIGIWZNVVKTPQ-UHFFFAOYSA-N
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Description

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is a substituted benzamide derivative characterized by two distinct functional groups: a 2-bromophenylmethyl moiety and a trimethylsilyl-protected ethynyl group. This compound combines aromatic bromine substitution with a silicon-containing alkyne, which confers unique physicochemical and reactivity properties. The bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects, while the trimethylsilyl (TMS) ethynyl group serves as a protective moiety for alkyne functionality, enabling controlled synthetic modifications .

Properties

CAS No.

646029-36-9

Molecular Formula

C19H20BrNOSi

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C19H20BrNOSi/c1-23(2,3)14-13-21(15-17-11-7-8-12-18(17)20)19(22)16-9-5-4-6-10-16/h4-12H,15H2,1-3H3

InChI Key

VDIGIWZNVVKTPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the 2-Bromophenyl Group: This step involves the bromination of the benzamide core using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Trimethylsilyl-Ethynyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Synthetic Chemistry Applications

Cross-Coupling Reactions
One of the primary applications of this benzamide derivative is in cross-coupling reactions, particularly the Sonogashira reaction. This reaction involves the coupling of terminal alkynes with aryl or vinyl halides to form substituted alkynes, which are valuable intermediates in organic synthesis. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the compound in these reactions. Studies have shown that using lithium acetylides in conjunction with aryl bromides allows for high yields of desired products under mild conditions, making it an efficient alternative to traditional methods that often require more hazardous reagents or conditions .

Functional Group Tolerance
The compound demonstrates remarkable functional group tolerance, allowing it to participate in reactions involving sensitive functional groups such as esters and amides. This characteristic is particularly advantageous when synthesizing complex molecules found in natural products and pharmaceuticals .

Medicinal Chemistry Applications

Potential Drug Development
Benzamide derivatives have been explored for their potential as therapeutic agents. For instance, compounds structurally related to Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- have been investigated as inhibitors for various biological targets including kinases and histone deacetylases (HDACs). These targets are implicated in numerous diseases such as cancer and neurodegenerative disorders. The incorporation of ethynyl and bromophenyl moieties has been shown to enhance biological activity by improving binding affinity to target proteins .

Case Studies
Recent studies have demonstrated that benzamide derivatives exhibit promising activity against specific cancer cell lines. For example, a related compound was shown to inhibit HDAC activity effectively, leading to increased acetylation levels of histones and subsequent induction of apoptosis in cancer cells . Additionally, the use of these compounds in combination therapies has been proposed to overcome drug resistance mechanisms in cancer treatment .

Materials Science Applications

Polymer Synthesis
The unique properties of benzamide derivatives also extend to materials science, where they can be utilized as building blocks in polymer synthesis. The incorporation of ethynyl groups allows for the formation of conjugated polymers with enhanced electrical properties suitable for applications in organic electronics and photovoltaics .

Nanomaterials Development
Furthermore, these compounds can serve as precursors for the synthesis of nanomaterials. Their ability to form stable complexes with metal ions has been exploited in creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

(a) N-Benzyl-N-ethynyl-2-methoxy-benzamide ()

  • Structural Differences : Replaces the 2-bromophenylmethyl group with a benzyl group and introduces a methoxy substituent at the benzamide’s ortho position.
  • Synthetic Route : Synthesized via TBAF-mediated desilylation of a triisopropylsilyl (TIPS) ethynyl precursor. Yield: 71% .

(b) N-Ethynyl-N-(3-methoxypropyl)benzamide ()

  • Structural Differences : Features a 3-methoxypropyl group instead of the 2-bromophenylmethyl substituent.
  • Physicochemical Properties : Reported as a yellow oil (vs. the solid state of the target compound), indicating differences in crystallinity due to alkyl vs. aromatic substituents .

Brominated Benzamide Derivatives

(a) N-(2-Bromophenyl)benzamide ()

  • Structural Differences : Lacks the ethynyl-TMS and methyl linker, retaining only the 2-bromophenyl group directly attached to the benzamide nitrogen.
  • Physicochemical Data: Molecular formula: C₁₃H₁₀BrNO Monoisotopic mass: 274.994576 Da .
  • Applications : Simpler brominated benzamides are often intermediates in medicinal chemistry but lack the functional complexity of the target compound .

(b) 2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide ()

  • Structural Differences : Incorporates a tetrahydrothiophene-1,1-dioxide ring and a 4-methoxybenzyl group.

(a) N-(Benzimidazol-1-yl methyl)-benzamide derivatives ()

  • Functional Differences : Replace the TMS-ethynyl group with benzimidazole rings.
  • Biological Activity : Demonstrated anti-inflammatory and analgesic effects (e.g., compound 3h with a 2-bromophenyl group showed significant activity at 100 mg/kg) .
  • Key Insight : The target compound’s TMS-ethynyl group may limit biological activity due to steric bulk but could enable click chemistry-based bioconjugation for targeted drug delivery.

(b) 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide ()

  • Structural Differences: Features a dimethylaminoethyl group instead of the TMS-ethynyl moiety.
  • Physicochemical Properties : Higher polarity due to the tertiary amine, contrasting with the lipophilic TMS group in the target compound .

Research Implications

  • Thermodynamic Stability: The bromine and TMS groups may increase metabolic stability compared to non-halogenated analogues, a hypothesis supported by studies on similar halogenated pharmaceuticals .

Biological Activity

Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound has the molecular formula C20H22BrNO2SiC_{20}H_{22}BrNO_2Si and features both a 2-bromophenyl group and a trimethylsilyl-ethynyl group. The synthesis typically involves several steps:

  • Formation of Benzamide Core : Reacting benzoic acid with ammonia or an amine.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the 2-bromophenyl group.
  • Attachment of Trimethylsilyl-Ethynyl Group : This is achieved through standard organic synthesis techniques that may include coupling reactions.

Biological Mechanisms

The biological activity of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to active or allosteric sites, thus modulating enzymatic functions.
  • Lipophilicity Enhancement : The trimethylsilyl-ethynyl group increases the compound's lipophilicity, facilitating better interaction with hydrophobic regions of proteins.

Enzyme Inhibition

Research has indicated that compounds structurally similar to Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- exhibit significant enzyme inhibition properties. For instance, studies have shown that certain benzamides can inhibit thrombin and other serine proteases, suggesting potential therapeutic applications in anticoagulation therapies .

Neuroleptic Activity

In related studies on benzamides, compounds have demonstrated neuroleptic activity. For example, modifications in the benzamide structure have led to compounds with enhanced antipsychotic effects, showing promise as treatments for psychosis with fewer side effects compared to traditional medications like haloperidol .

Research Findings

Recent investigations into the biological activity of benzamide derivatives have yielded promising results:

  • Neuroleptic Activity : A study found that certain benzamides were significantly more potent than established drugs like metoclopramide, indicating their potential as neuroleptics .
  • Thrombin Inhibition : Benzamide derivatives have been identified as effective inhibitors of thrombin, which is crucial for developing new anticoagulant drugs .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]- compared to similar compounds:

Compound NameEnzyme InhibitionNeuroleptic ActivityLipophilicity
Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-HighModerateHigh
Benzamide, 2-bromo-N-methyl-ModerateLowModerate
Benzamide, N-(4-bromophenyl)-2-methyl-LowHighLow

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